
3-(3,5-Dichlorophenyl)imino-1-prop-2-enylindol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives are an important class of compounds in medicinal chemistry due to their wide range of biological activities . They are found in many synthetic drug molecules and have been used in the treatment of various diseases .
Synthesis Analysis
The synthesis of indole derivatives often involves the condensation of aldehydes and ketones to form chalcones . Further cyclization can produce a variety of indole-based compounds .Molecular Structure Analysis
The molecular structure of indole derivatives can vary greatly depending on the specific substituents attached to the indole ring. The presence of different functional groups can significantly affect the properties and biological activity of these compounds .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution due to the presence of excessive π-electrons . These reactions can be used to further modify the structure of the indole derivatives and enhance their biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary greatly depending on their specific structure. Factors such as molecular weight, solubility, and melting point can all be influenced by the presence of different substituents on the indole ring .Applications De Recherche Scientifique
Crystal and Molecular Structures
Research on compounds structurally related to 3-(3,5-Dichlorophenyl)imino-1-prop-2-enylindol-2-one has led to discoveries in the field of crystallography and materials science. For example, studies on symmetric vinamidinium salts, which share structural motifs with the compound of interest, have elucidated their crystal and molecular structures, demonstrating pseudo double bond character and potential nonlinear optical (NLO) properties due to their unique C-N bonds (Sridhar et al., 2002).
Electronic and Excited State Properties
Investigations into compounds with structural similarities, such as 3-{(E)-[(3,4-dichlorophenyl)imino]methyl} benzene-1,2-diol, have focused on their electronic and excited state properties. These studies, conducted through density functional theory (DFT) and time-dependent DFT (TD-DFT) methods, provide insights into band gap energies, reactive sites, and excited energies in various solvent atmospheres. Such research contributes to our understanding of these compounds' roles in optoelectronics and potential biological activities (Julie et al., 2021).
Antimalarial Properties
Further research into 1-imino derivatives of acridinediones, which are structurally related to the compound , has uncovered their significant antimalarial properties. These studies suggest that certain imino derivatives exhibit high activity against malaria in both rodent and primate models, highlighting the therapeutic potential of these chemical frameworks in developing new antimalarial agents (Kesten et al., 1992).
Computational Studies on Bioactivity
A combined experimental and computational study on imine derivatives, including an analysis of their optoelectronic properties and bioactivity, sheds light on their potential inhibition properties against crucial proteins of SARS-CoV-2. This research indicates the broad scientific interest in these compounds, from their fundamental physical chemistry to applications in drug discovery and development (Ashfaq et al., 2022).
Safety And Hazards
The safety and hazards associated with indole derivatives can also vary depending on their specific structure. Some indole derivatives may be harmful if swallowed or cause skin or eye irritation . It’s always important to handle these compounds with care and use appropriate personal protective equipment .
Propriétés
IUPAC Name |
3-(3,5-dichlorophenyl)imino-1-prop-2-enylindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c1-2-7-21-15-6-4-3-5-14(15)16(17(21)22)20-13-9-11(18)8-12(19)10-13/h2-6,8-10H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOQXEYPILWLCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=NC3=CC(=CC(=C3)Cl)Cl)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dichlorophenyl)imino-1-prop-2-enylindol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


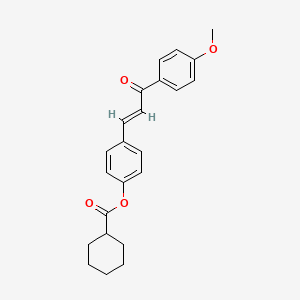
![2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2743563.png)

![5-((2-chlorobenzyl)thio)-1-ethyl-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2743566.png)
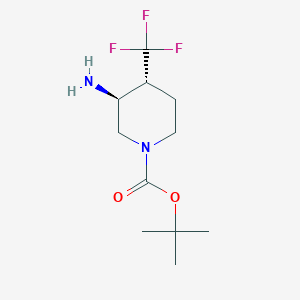

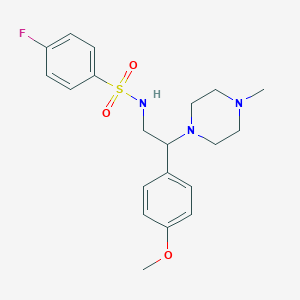
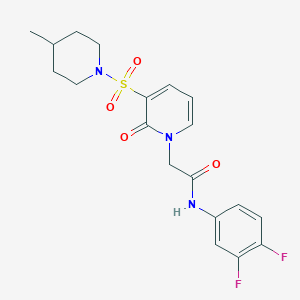
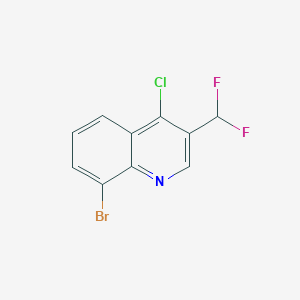
![N-(4-isopropylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2743575.png)
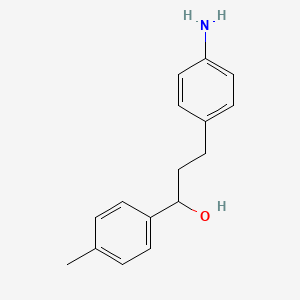
![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B2743579.png)
